An In-depth Technical Guide to the Chemical Properties of D-Phenylalanine-d8
An In-depth Technical Guide to the Chemical Properties of D-Phenylalanine-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Phenylalanine-d8 is a stable isotope-labeled derivative of the essential amino acid D-phenylalanine. In this deuterated form, eight hydrogen atoms have been replaced by deuterium (B1214612) atoms, resulting in a compound with a higher molecular weight than its naturally occurring counterpart. This key difference, without significantly altering its chemical reactivity, makes D-Phenylalanine-d8 an invaluable tool in various scientific disciplines, particularly in mass spectrometry-based quantitative analysis where it serves as an internal standard. This guide provides a comprehensive overview of its chemical and physical properties, experimental applications, and relevant biochemical pathways.
Physicochemical Properties
The physicochemical properties of D-Phenylalanine-d8 are largely comparable to those of the non-deuterated D-Phenylalanine. The primary distinction lies in its increased molecular weight due to the presence of eight deuterium atoms.
| Property | Value | Reference |
| Chemical Formula | C₉H₃D₈NO₂ | [1] |
| Molecular Weight | 173.24 g/mol | [2] |
| Exact Mass | 173.129192561 Da | [3] |
| Appearance | White to off-white solid/crystalline powder | [1][4] |
| Melting Point | ~270 – 275 °C (decomposes) (for non-deuterated form) | |
| Boiling Point | Not available | |
| Solubility | Soluble in water. | [4] |
| Isotopic Purity | Typically ≥98% | [2] |
Note: Some physical properties, such as the melting point, are based on the non-deuterated form of phenylalanine and should be considered as close approximations.[5]
Spectroscopic Properties
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum of D-Phenylalanine-d8 is expected to show a significant reduction or absence of signals corresponding to the eight deuterated positions (the five protons on the phenyl ring and the three protons on the β-carbon and the amino group). The only remaining proton signal would be from the α-carbon.
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¹³C NMR: The carbon-13 NMR spectrum will be similar to that of D-phenylalanine, but the signals for the deuterated carbons may show small isotopic shifts (typically upfield) and the C-D couplings will result in splitting of the signals.
-
-
Mass Spectrometry (MS):
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The mass spectrum of D-Phenylalanine-d8 will show a molecular ion peak (M+) at an m/z corresponding to its higher molecular weight (approximately 173.24). This distinct mass shift is the basis for its use as an internal standard.
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Fragmentation patterns in tandem MS (MS/MS) are expected to be similar to those of D-phenylalanine, with the fragment ions showing corresponding mass shifts due to the deuterium atoms. Common fragmentation involves the loss of the carboxyl group and cleavage of the side chain.
-
-
Infrared (IR) Spectroscopy:
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The IR spectrum of D-Phenylalanine-d8 will exhibit characteristic absorption bands for the amino and carboxyl functional groups. The C-D stretching vibrations will appear at lower frequencies (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹) of the non-deuterated compound.
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Chemical Reactivity and Stability
D-Phenylalanine-d8 is chemically stable under standard laboratory conditions.[1] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect in reactions involving the cleavage of these bonds. This enhanced stability can be advantageous in metabolic studies, as the deuterated compound may be metabolized at a slower rate.
For optimal stability, D-Phenylalanine-d8 should be stored at room temperature, protected from light and moisture.[6]
Experimental Protocols
Quantification of Phenylalanine in Biological Samples using D-Phenylalanine-d8 as an Internal Standard by LC-MS/MS
This protocol outlines a general procedure for the quantification of phenylalanine in plasma or serum using D-Phenylalanine-d8 as an internal standard.
a) Materials and Reagents:
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D-Phenylalanine-d8
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L-Phenylalanine (for calibration curve)
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Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
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Ultrapure water
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Plasma or serum samples
b) Sample Preparation:
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Spiking: To 100 µL of plasma/serum sample, add a known amount of D-Phenylalanine-d8 internal standard solution.
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Protein Precipitation: Add 300 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.
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Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.
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Supernatant Collection: Carefully transfer the supernatant to a clean tube.
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Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
c) LC-MS/MS Analysis:
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Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
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Mobile Phase A: 0.1% Formic acid in water
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Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A suitable gradient from 5% to 95% Mobile Phase B.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
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Detection Mode: Multiple Reaction Monitoring (MRM)
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MRM Transition for Phenylalanine: Monitor the transition from the precursor ion (protonated molecule) to a characteristic product ion.
-
MRM Transition for D-Phenylalanine-d8: Monitor the transition from the deuterated precursor ion to its corresponding product ion.
-
d) Quantification: The concentration of phenylalanine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of L-phenylalanine.
Enzymatic Synthesis of D-Phenylalanine
This protocol describes a general enzymatic approach for the synthesis of D-phenylalanine, which can be adapted for the synthesis of D-Phenylalanine-d8 by using deuterated starting materials. One common method involves a multi-enzyme cascade.[7][8]
a) Enzymes and Substrates:
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Phenylalanine ammonia (B1221849) lyase (PAL)
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An L-amino acid oxidase (LAAO) or D-amino acid oxidase (DAAO) for deracemization
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Ammonia source (e.g., ammonium (B1175870) carbonate)
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Cinnamic acid (or a deuterated precursor for D-Phenylalanine-d8 synthesis)
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Reducing agent (e.g., borane-ammonia complex)
b) Reaction Setup:
-
A buffered reaction mixture is prepared containing the cinnamic acid substrate and a high concentration of an ammonia source.
-
The PAL enzyme is added to catalyze the addition of ammonia to the double bond of cinnamic acid, forming a racemic mixture of L- and D-phenylalanine.
-
To enrich the D-enantiomer, an L-amino acid oxidase is added, which selectively oxidizes the L-phenylalanine to the corresponding α-keto acid (phenylpyruvic acid).
-
A non-selective reducing agent is then used to reduce the phenylpyruvic acid back to a racemic mixture of phenylalanine.
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This cyclic process of selective oxidation and non-selective reduction leads to the accumulation of the desired D-enantiomer.
c) Purification: The resulting D-phenylalanine is then purified from the reaction mixture using techniques such as ion-exchange chromatography.
Visualizations
Caption: Workflow for the quantification of phenylalanine using D-Phenylalanine-d8.
Caption: Simplified pathway for the enzymatic synthesis of D-Phenylalanine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-Phenylalanine (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. Phenylalanine-d8 | C9H11NO2 | CID 53731873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dl-Phenylalanine | C9H11NO2 | CID 994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. L-Phenylalanine (Dâ, 98%; ¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
